5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid is a chemical compound with the molecular formula C18H19NO4. It is known for its unique structure, which includes a benzoyloxy group attached to an anilino group, further connected to a pentanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid typically involves the following steps:
Formation of the Benzoyloxy Group: This step involves the reaction of benzoyl chloride with a suitable aniline derivative to form the benzoyloxy aniline intermediate.
Coupling with Pentanoic Acid: The intermediate is then coupled with a pentanoic acid derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can interact with proteins or enzymes, potentially inhibiting their activity. The anilino group may also play a role in binding to biological targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-5-(benzyloxy)-5-oxopentanoic acid: This compound has a similar structure but with an amino group instead of an anilino group.
5-(Methyl(phenyl)amino)-5-oxopentanoic acid: This compound features a methyl(phenyl)amino group instead of a benzoyloxy group.
Uniqueness
5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125379-87-5 |
---|---|
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
5-(4-benzoyloxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-16(7-4-8-17(21)22)19-14-9-11-15(12-10-14)24-18(23)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
JXHYYZVGAXANAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.